(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a cyclic imide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Scientific Research Applications
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. Additionally, it has been found to exhibit potent antiviral activity against herpes simplex virus type 1 and 2.
Mechanism of Action
The mechanism of action of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. Additionally, it may interfere with viral replication by inhibiting viral DNA synthesis.
Biochemical and Physiological Effects:
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it has been found to induce apoptosis in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
The advantages of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione for lab experiments include its potent biological activities and its potential as a therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, cancer, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the mechanism of action of (E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione needs to be further elucidated to understand its biological activities.
Synthesis Methods
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione has been synthesized through various methods, including the reaction of cinnamoyl chloride with azetidine-3-one followed by the reaction with imidazolidine-2,4-dione. Another method involves the reaction of cinnamoyl azide with azetidine-3-one followed by the reaction with imidazolidine-2,4-dione. The synthesis of this compound requires careful optimization of reaction conditions to achieve high yields and purity.
properties
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(7-6-11-4-2-1-3-5-11)17-9-12(10-17)18-14(20)8-16-15(18)21/h1-7,12H,8-10H2,(H,16,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVIHDCRRAZQY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-cinnamoylazetidin-3-yl)imidazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.